3-(1H-Purin-6-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Purin-6-YL)propan-1-amine: is a chemical compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA. This compound features a purine ring attached to a propylamine chain, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Purin-6-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with 3-aminopropylamine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques like crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(1H-Purin-6-YL)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Nucleic Acid Research: Utilized in studies involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting purine-related pathways.
Antiviral and Anticancer Research: Studied for its potential antiviral and anticancer properties.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3-(1H-Purin-6-YL)propan-1-amine can inhibit enzymes involved in purine metabolism, affecting cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways and cellular responses.
Mechanism:
Purine Metabolism: By interfering with purine metabolism, the compound can disrupt nucleotide synthesis and other cellular functions.
Signal Transduction: Modulation of receptor activity can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: Similar structure but with an imidazole ring instead of a purine ring.
3-(1H-Indol-1-yl)propan-1-amine: Contains an indole ring, differing in its aromatic system.
Uniqueness:
Purine Ring: The presence of a purine ring in 3-(1H-Purin-6-YL)propan-1-amine makes it unique compared to other similar compounds. This structural feature allows it to participate in specific biological interactions related to nucleic acids and purine metabolism.
Biological Activity: The compound’s ability to interact with enzymes and receptors involved in purine pathways distinguishes it from other amine derivatives.
Properties
CAS No. |
734493-17-5 |
---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
3-(7H-purin-6-yl)propan-1-amine |
InChI |
InChI=1S/C8H11N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h4-5H,1-3,9H2,(H,10,11,12,13) |
InChI Key |
GEYGWGUNZLBOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.